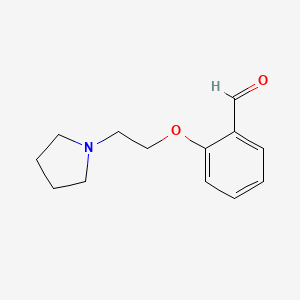
2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde
描述
科学研究应用
Medicinal Chemistry: Pyrrolidine as a Scaffold for Drug Design
The pyrrolidine ring, a core structure in “2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde”, is widely utilized in medicinal chemistry due to its versatility and biological activity. It serves as a scaffold for developing novel compounds with potential therapeutic applications. The saturated five-membered ring structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule, enhancing three-dimensional coverage and potentially improving drug efficacy .
Cancer Therapy: Apoptosis Induction in Non-Small Cell Lung Cancer
Compounds containing the pyrrolidine moiety have been studied for their anti-cancer properties. Specifically, derivatives of “2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde” have shown promise in inducing apoptosis and inhibiting migration in non-small cell lung cancer cells. This is achieved through the modulation of the extracellular signal-regulated kinase (ERK) pathway, highlighting the compound’s potential in developing treatments for chemoresistant lung cancers .
Synthetic Chemistry: Building Blocks for Complex Molecules
The pyrrolidine ring found in “2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde” is a valuable building block in synthetic chemistry. It can be used to construct complex molecules through various synthetic strategies, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. The stereogenicity of the pyrrolidine carbons also allows for the creation of diverse stereoisomers, which can lead to different biological profiles of drug candidates .
Pharmacokinetics: Enhancing Drug Properties
The introduction of the pyrrolidine ring into drug molecules can significantly alter their physicochemical properties, affecting their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles. This alteration can be strategically used to optimize the pharmacokinetic properties of new drug candidates, making “2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde” derivatives valuable in drug discovery .
Bioactive Compound Development: Target Selectivity
Derivatives of “2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde” can be designed to have target selectivity, meaning they can selectively interact with specific biological targets. This selectivity is crucial for the development of bioactive compounds that can modulate biological processes with minimal off-target effects, leading to more effective and safer therapeutic agents .
Structural Biology: Protein-Ligand Interactions
The structural complexity and stereochemistry of the pyrrolidine ring make it an interesting candidate for studying protein-ligand interactions. The different spatial orientations of substituents on the pyrrolidine ring can result in varied binding modes to enantioselective proteins, providing insights into the molecular basis of drug action and aiding in the rational design of new drugs .
Chemical Biology: Probing Biological Systems
“2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde” and its derivatives can be used as chemical probes to investigate biological systems. By interacting with specific enzymes or receptors, these compounds can help elucidate the roles of these proteins in various biological pathways and diseases, contributing to a deeper understanding of cellular mechanisms .
Material Science: Organic Electronic Materials
The pyrrolidine ring’s ability to contribute to the stereochemistry and three-dimensional structure of a molecule makes it a candidate for developing organic electronic materials. These materials have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices, where the molecular structure can influence the electronic properties and performance .
属性
IUPAC Name |
2-(2-pyrrolidin-1-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-11-12-5-1-2-6-13(12)16-10-9-14-7-3-4-8-14/h1-2,5-6,11H,3-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJNGIWUXGFOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424710 | |
| Record name | 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde | |
CAS RN |
35166-80-4 | |
| Record name | 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

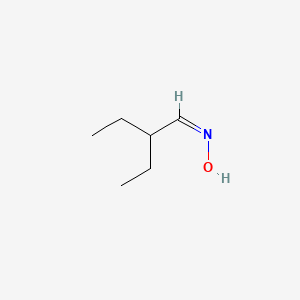
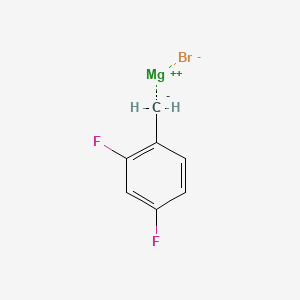
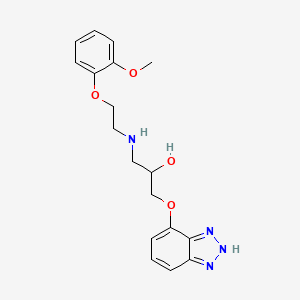
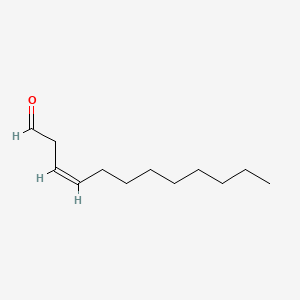
![[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate](/img/structure/B1609263.png)
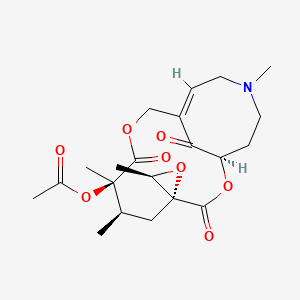
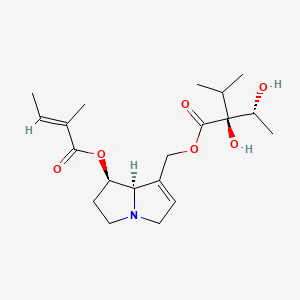
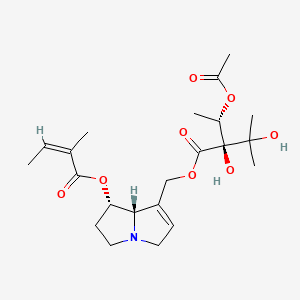
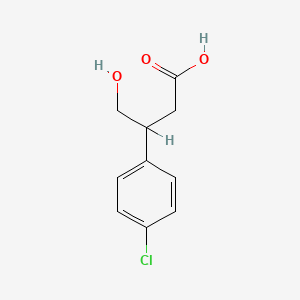
![3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1609271.png)
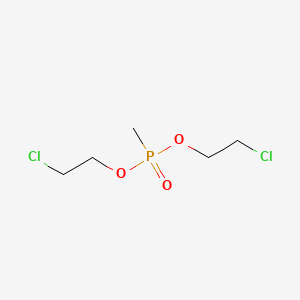
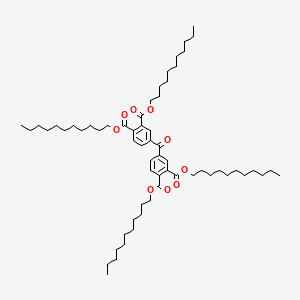
![2-[(4-Chlorophenyl)methoxy]ethanamine](/img/structure/B1609276.png)
